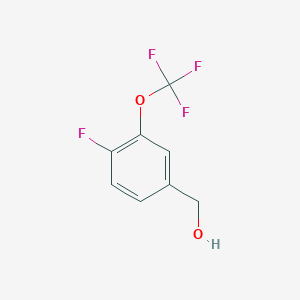

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQTYDARRPIQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574882 | |

| Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-18-0 | |

| Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol typically involves the trifluoromethylation of phenolic compounds. One common method is the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired methanol derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper or palladium complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted phenylmethanols.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethoxy)phenylmethanol

- 4-Fluoro-3-(trifluoromethyl)phenylmethanol

- 4-(Trifluoromethyl)phenylmethanol

Uniqueness

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Biological Activity

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethoxy group and a fluorine atom at the para position relative to the hydroxymethyl group, which enhances its lipophilicity and biological interactions compared to non-fluorinated analogs.

- Molecular Formula : C8H6F4O2

- Molar Mass : 194.13 g/mol

- Density : 1.377 g/cm³

- Melting Point : 28-32°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to inhibit key enzymes such as alcohol dehydrogenases, which play a crucial role in alcohol metabolism and other biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways associated with oxidative stress and inflammation, which are critical in many diseases.

- Antimicrobial Activity : Some studies suggest that it may exhibit antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .

Biological Activities

The compound's biological activities can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory responses, although specific mechanisms remain to be fully elucidated.

- Antitumor Potential : The fluorinated structure may enhance its effectiveness in targeting cancer cells, as evidenced by reduced cell viability in certain cancer lines with increasing concentrations of the compound .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological implications of this compound:

- Synthesis and Characterization :

- In Vitro Studies :

-

Mechanistic Insights :

- Investigations into its mechanism of action revealed that it may induce oxidative stress in bacterial cells, leading to cell death. This effect is likely mediated through the generation of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (3-Fluoro-4-(trifluoromethyl)phenyl)methanol | 230295-16-6 | 0.85 |

| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 886500-50-1 | 0.83 |

| (4-Bromo-2-(trifluoromethoxy)phenyl)methanol | 220996-81-6 | 0.61 |

The similarity index indicates how closely related these compounds are based on their structural features, with higher values suggesting more significant potential for shared biological activities.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol, and how do they influence experimental design?

- Physicochemical Data :

| Property | Value |

|---|---|

| Boiling Point | 97–98°C (11 mm Hg) |

| Density | 1.337 g/cm³ |

| LogP (Partition Coeff.) | 2.08 |

| Refractive Index | 1.448 |

- Methodological Implications :

- The relatively low boiling point suggests purification via vacuum distillation. The moderate LogP value indicates solubility in organic solvents (e.g., ethyl acetate, THF), guiding reaction solvent selection. Density and refractive index aid in purity assessment during isolation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Key Approaches :

- Reduction of Aldehydes : Use NaBH₄ or LiAlH₄ to reduce [(4-Fluoro-3-(trifluoromethoxy)phenyl)formaldehyde] to the alcohol.

- Functional Group Interconversion : Substitution of halogenated precursors (e.g., 4-fluoro-3-(trifluoromethoxy)benzyl chloride) under basic conditions (e.g., KOH in methanol) .

- Critical Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-reduction or side reactions. Optimize temperature to prevent decomposition of the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC-MS) during characterization?

- Case Study : Inconsistent NMR peaks may arise from residual solvents, rotamers (due to the trifluoromethoxy group’s conformational flexibility), or impurities.

- Methodological Solutions :

- Use deuterated DMSO or CDCl₃ for NMR to minimize solvent interference.

- Employ high-resolution LC-MS (e.g., ESI+ mode with 400 MHz NMR) to confirm molecular ion peaks and fragmentation patterns .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the regioselective functionalization of this compound in medicinal chemistry applications?

- Targeted Modifications :

- Esterification : Protect the hydroxyl group using acetic anhydride to form [4-(Trifluoromethoxy)phenyl]methyl acetate, enabling further reactions at the aromatic ring .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the 4-fluoro position .

- Challenges :

- The electron-withdrawing trifluoromethoxy group deactivates the ring, requiring strong catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Q. How does the trifluoromethoxy group impact biological activity in structure-activity relationship (SAR) studies?

- Experimental Design :

- Synthesize analogs with substituents like -OCH₃, -CF₃, or -OCF₂H to compare potency.

- Assess pharmacokinetic properties (e.g., metabolic stability via liver microsome assays) due to the group’s resistance to oxidative degradation .

- Data Analysis :

- Use multivariate regression models to correlate LogP, steric parameters, and bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).

Data Contradiction Analysis

Q. How to address conflicting results in reaction yields when scaling up synthesis?

- Root Causes :

- Heat transfer inefficiencies or inhomogeneous mixing in larger batches.

- Trace moisture deactivating reducing agents (e.g., NaBH₄).

- Mitigation Strategies :

- Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Use in situ FTIR or reaction calorimetry to monitor exothermicity and intermediate formation .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing kinase inhibitors?

- Case Example : It serves as a key intermediate in preparing imidazo[4,5-b]pyridine carboxamides, which exhibit selective kinase inhibition.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.